molecular formula C26H22N2O5S B11128138 3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[3-(prop-2-en-1-yloxy)phenyl]-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11128138
M. Wt: 474.5 g/mol
InChI Key: QEDRSPWFUBFUGV-LNVKXUELSA-N
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Description

  • The compound’s IUPAC name is quite a mouthful, but let’s break it down. It belongs to the class of pyrrolones and contains a benzofuran ring, a thiazole ring, and a pyrrolone ring.
  • The benzofuran-5-yl group contributes to its aromatic character, while the thiazole and pyrrolone moieties add heterocyclic features.
  • This compound may have interesting biological properties due to its diverse structural elements.
  • Preparation Methods

      Synthetic Routes: Unfortunately, specific synthetic routes for this compound are not widely documented. researchers often use multistep syntheses involving various reactions.

      Reaction Conditions: These would depend on the chosen synthetic pathway, but common reactions include condensations, cyclizations, and functional group transformations.

      Industrial Production: As of my last update (2021), industrial-scale production methods remain undisclosed. Research in this area may have progressed since then.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For oxidation, consider reagents like potassium permanganate or chromic acid. Reduction could involve hydrogenation with palladium on carbon. Substitution reactions might use nucleophiles like amines or thiols.

      Major Products: These would vary based on the specific reaction. For example, oxidation could yield carboxylic acids, while reduction might lead to corresponding amines.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.

      Biology and Medicine: Investigate its pharmacological properties, such as anti-inflammatory, antioxidant, or antimicrobial effects.

      Industry: If scalable synthesis becomes feasible, applications could emerge in drug development or materials science.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce. understanding its interactions with biological targets (enzymes, receptors, etc.) would be crucial.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have an exhaustive list, you might explore related pyrrolones, benzofurans, and thiazoles.

      Uniqueness: The combination of these three heterocycles in one molecule makes our compound intriguing and potentially distinct.

    Properties

    Molecular Formula

    C26H22N2O5S

    Molecular Weight

    474.5 g/mol

    IUPAC Name

    (4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

    InChI

    InChI=1S/C26H22N2O5S/c1-3-10-32-19-6-4-5-16(14-19)22-21(24(30)25(31)28(22)26-27-9-11-34-26)23(29)17-7-8-20-18(13-17)12-15(2)33-20/h3-9,11,13-15,22,29H,1,10,12H2,2H3/b23-21-

    InChI Key

    QEDRSPWFUBFUGV-LNVKXUELSA-N

    Isomeric SMILES

    CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C)/O

    Canonical SMILES

    CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC(=CC=C5)OCC=C)O

    Origin of Product

    United States

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